16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester
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Overview
Description
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester is a synthetic analog of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly notable for its structural modifications, which enhance its stability and biological activity. It is often studied for its potential therapeutic applications, especially in the field of ophthalmology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the Core Structure: The initial steps involve the construction of the core prostaglandin structure through a series of organic reactions, including aldol condensations and cyclizations.
Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, which attaches the phenyl ring to the core structure.
Dehydrogenation: The dehydrogenation of specific carbon atoms is achieved using reagents such as palladium on carbon (Pd/C) under hydrogen gas.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds into single bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandin analogs.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating conditions like glaucoma due to its ability to lower intraocular pressure.
Industry: Utilized in the synthesis of other bioactive compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester involves its interaction with prostaglandin receptors on the cell surface. This interaction triggers a cascade of intracellular events, including the activation of adenylate cyclase and the increase of cyclic AMP (cAMP) levels. These changes lead to various physiological effects, such as the relaxation of smooth muscle tissues and the reduction of intraocular pressure.
Comparison with Similar Compounds
Similar Compounds
Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma.
Latanoprost: A prostaglandin F2α analog used to reduce intraocular pressure.
Travoprost: Similar to latanoprost, used for glaucoma treatment.
Uniqueness
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester is unique due to its structural modifications, which enhance its stability and biological activity compared to other prostaglandin analogs. These modifications make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62475-37-0 |
---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-en-4-ynyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H30O5/c1-24(29,15-13-18-9-5-4-6-10-18)16-14-20-19(21(25)17-22(20)26)11-7-2-3-8-12-23(27)28/h2,4-7,9-10,14,16,19-22,25-26,29H,3,8,11-12,17H2,1H3,(H,27,28)/b7-2-,16-14+/t19-,20-,21+,22-,24?/m1/s1 |
InChI Key |
VYRRISZIEQEKFN-KQQNVDMFSA-N |
Isomeric SMILES |
CC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)(C#CC2=CC=CC=C2)O |
Canonical SMILES |
CC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
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